molecular formula C8H7NO3S B1607227 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide CAS No. 27363-39-9

2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide

Cat. No.: B1607227
CAS No.: 27363-39-9
M. Wt: 197.21 g/mol
InChI Key: JBWSEIGJTHGZRV-UHFFFAOYSA-N
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Description

2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by a benzene ring fused to a thiazine ring, with a ketone and a sulfone group. It is known for its diverse applications in medicinal chemistry, particularly as a scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide typically involves the cyclization of o-aminobenzenesulfonamide with α-haloketones. The reaction is usually carried out under acidic conditions to facilitate the cyclization process. For example, the reaction between o-aminobenzenesulfonamide and chloroacetone in the presence of hydrochloric acid yields the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is a core structure in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2H-1,2-Benzothiazine-3-carboxamide-1,1-dioxide (Meloxicam): A well-known NSAID with similar structural features.

    4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide: Another derivative with notable antioxidant properties.

Uniqueness: 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide is unique due to its versatile chemical reactivity and its role as a precursor for various pharmacologically active compounds. Its ability to undergo multiple types of chemical reactions makes it a valuable scaffold in drug design and development.

Properties

IUPAC Name

1,1-dioxo-4H-1λ6,2-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c10-8-5-6-3-1-2-4-7(6)13(11,12)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWSEIGJTHGZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2S(=O)(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950064
Record name 3-Hydroxy-1lambda~6~,2-benzothiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27363-39-9
Record name 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027363399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1lambda~6~,2-benzothiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,3-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide
Reactant of Route 2
2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide
Reactant of Route 3
2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide
Reactant of Route 4
2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide
Reactant of Route 5
2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide
Reactant of Route 6
2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide
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Q & A

Q1: What are the primary synthetic routes for preparing 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide and its derivatives?

A1: Two main synthetic approaches are highlighted in the research:

Q2: How do structural modifications on the this compound scaffold influence its reactivity?

A: Research indicates that the presence of a methyl group at the 2-position of the benzothiazine ring significantly impacts reactivity. For example, 2-methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide oxime undergoes a unique Semmler-Wolff type transformation when treated with trifluoroacetic acid or boron trifluoride in acetic acid. [] This reaction leads to the formation of N-acyl derivatives of 4-amino-2-methyl-2H-1,2-benzothiazin-3(4H)one 1,1-dioxide, highlighting the influence of the methyl substituent on the reaction pathway. []

Q3: Are there any regioselective reactions observed with this compound derivatives?

A: Yes, studies show that acylation of 2-methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide with aryl anhydrides in the presence of dimethylaminopyridine proceeds regiospecifically at the 4-position. [] This reaction provides a controlled route to obtain 2-methyl-4-arylcarbonyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxides, showcasing the potential for selective functionalization of this scaffold. []

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